3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide
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Overview
Description
3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene-containing compounds have shown significant antimicrobial activity, which is believed to be due to changes in the substituents at position-2 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . For example, they can modulate estrogen receptors, inhibit kinases, and have anti-mitotic effects .
Result of Action
Given the wide range of biological activities of thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with an appropriate halide under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at specific positions on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new materials with unique electronic properties.
Biology: Thiophene derivatives have shown promise in biological research, particularly in the development of new drugs. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug discovery.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. They are also important in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
3,4-Dimethyl-N-(thiophen-2-yl)benzamide
3,4-Dimethyl-N-(thiophen-2-yl)methylbenzamide
3,4-Dimethyl-N-(thiophen-2-yl)isoxazol-5-amine
Uniqueness: 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide stands out due to its specific structural features, such as the presence of the thiophene-2-carbonyl group. This unique structure contributes to its distinct biological and chemical properties compared to other thiophene derivatives.
Properties
IUPAC Name |
3,4-dimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-12-5-6-14(10-13(12)2)19(22)20-11-15-7-8-17(24-15)18(21)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGULSCWYNYUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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